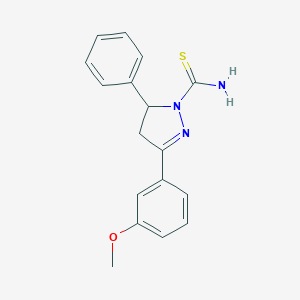![molecular formula C12H9N3OS2 B276216 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276216.png)
3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one, also known as ASTP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a unique structure that makes it an attractive target for drug design and development.
Mécanisme D'action
The mechanism of action of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies suggest that it may act through multiple pathways. 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-tumor activity. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has been found to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one is its unique structure, which makes it an attractive target for drug design and development. It has also been found to exhibit activity against a wide range of diseases, making it a versatile compound for research. However, one limitation of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Additionally, 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has shown promise as a neuroprotective agent, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Finally, the unique structure of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one may inspire the design of new compounds with improved activity and solubility.
Méthodes De Synthèse
The synthesis of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophenol and 3,4-dihydro-2H-pyrimidin-4-one in the presence of sulfur and a catalyst. This reaction leads to the formation of 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one as a yellow solid with a melting point of 205-206°C.
Applications De Recherche Scientifique
3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has shown potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one exhibits anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C12H9N3OS2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-amino-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3OS2/c13-15-11(16)10-8(14-12(15)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,13H2,(H,14,17) |
Clé InChI |
CUPULFHYHSXKIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=S)N3)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=S)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)



![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)

![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276147.png)
![Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B276151.png)
![Ethyl 5-(3-methoxyphenyl)-3-[(1-piperidinylcarbothioyl)amino]-2-thiophenecarboxylate](/img/structure/B276155.png)
![Ethyl 3-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-5-(4-chlorophenyl)-2-thiophenecarboxylate](/img/structure/B276156.png)